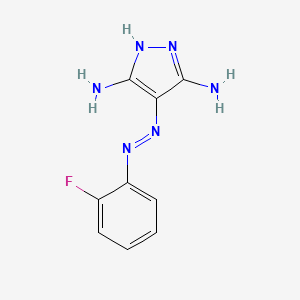![molecular formula C20H26N4O2 B5559026 1-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)-2-methylpiperidine](/img/structure/B5559026.png)
1-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)-2-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The interest in compounds like 1-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)-2-methylpiperidine stems from their potential in various fields, including medicinal chemistry and material sciences. These compounds often exhibit unique properties that make them suitable candidates for drug development, catalysis, and materials with specific functionalities.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step processes, including cyclization reactions, condensation, and sometimes the introduction of specific functional groups to achieve the desired structural features. For instance, compounds have been synthesized through the cyclization of substituted-benzoic acid hydrazides using phosphorousoxychloride at elevated temperatures to achieve a targeted molecular framework with potential antibacterial activity (Rai et al., 2009).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic methods, such as NMR, IR, and LC-MS, to characterize the synthesized compounds. These analyses provide insights into the compounds' structural features, confirming the presence of desired functional groups and the overall molecular architecture. For example, Sápi et al. (1997) characterized synthesized compounds through analytical and spectral methods to confirm their chemical structures.
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their molecular structure. Reactivity studies might include investigations into the compounds' behavior under various conditions, such as base-catalyzed ring transformations or reactions with different reagents to yield novel derivatives with potential biological activities. For instance, studies have shown how specific substitutions on the molecular backbone affect the compounds' reactivity and stability under different chemical conditions (Kumara et al., 2018).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, are crucial for understanding the compounds' behavior in various environments. These properties can be determined using techniques like X-ray crystallography, which provides detailed information on the molecular and crystal structure, aiding in the understanding of the compounds' physical characteristics and their implications for practical applications.
Chemical Properties Analysis
Chemical properties analysis focuses on understanding the compounds' behavior in chemical reactions, including their stability, reactivity, and interaction with different chemical reagents. This analysis is essential for determining the compounds' potential applications in synthesis, catalysis, and as active pharmaceutical ingredients. Studies have explored the compounds' reactivity patterns, identifying key functional groups responsible for their chemical behavior and potential biological activities (Halim & Ibrahim, 2022).
科学的研究の応用
Neuroprotective and Immunomodulatory Activities
Research on compounds like osthole, which share some structural similarities with pyrazole derivatives, has demonstrated a range of pharmacological activities. These include neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. The mechanisms behind these activities are believed to be related to the modulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, although some mechanisms remain unclear (Zhang et al., 2015).
Anticancer Agents
Pyrazoline derivatives are known for their potent anticancer activities. The synthesis of pyrazoline derivatives has been explored extensively for the development of new anticancer agents, highlighting the significance of the pyrazoline scaffold in medicinal chemistry (Ray et al., 2022).
Analytical and Bioactive Properties
The synthesis and biological evaluation of Schiff base, hydrazone, and oxime derivatives of curcumin, which may share functional group similarities with the specified compound, have shown that these derivatives possess enhanced medicinal and biological properties. Such modifications can lead to compounds with higher potency in various biological activities (Omidi & Kakanejadifard, 2020).
Environmental Impact and Safety
Understanding the environmental fate, behavior, and potential health impacts of chemically similar compounds, such as parabens, can also provide important context for the research and development of new chemical entities. Studies on parabens have contributed to the knowledge on their occurrence, behavior in aquatic environments, and potential as endocrine disruptors (Haman et al., 2015).
特性
IUPAC Name |
[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-14-6-3-4-9-24(14)16-12-23(13-16)20(25)19-11-18(21-22-19)15-7-5-8-17(10-15)26-2/h5,7-8,10-11,14,16H,3-4,6,9,12-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYHUAGZERDWHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2CN(C2)C(=O)C3=CC(=NN3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558958.png)
![1-(2-ethoxyethyl)-5-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5558960.png)
![5-(4-tert-butylphenyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558963.png)
![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5558971.png)
![(3S*,4R*)-1-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5558974.png)
![2-[6-(2,4-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5558979.png)


![2-methyl-4-[3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5558993.png)
![2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5559005.png)
![1-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B5559024.png)
![4-methoxy-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5559031.png)